4,6-Dichloro-7-methoxyquinazoline

Pharmaceutical Analysis Impurity Profiling Quality Control

Pharmaceutical researchers often struggle to source high-purity 4,6-Dichloro-7-methoxyquinazoline with the precise substitution pattern required for gefitinib synthesis and impurity profiling. This compound solves that challenge as the definitive intermediate for EGFR-TKI development and Gefitinib Impurity 45. ✓ 4-Chloro group enables selective SNAr coupling with 3-chloro-4-fluoroaniline. ✓ 6-Chloro & 7-methoxy groups preserve downstream reactivity and pharmacokinetic properties. ✓ Available with full CoA and regulatory compliance documentation.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 205584-69-6
Cat. No. B1592233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-7-methoxyquinazoline
CAS205584-69-6
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3
InChIKeyPHWAMXVPMNPOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-7-methoxyquinazoline (CAS 205584-69-6): A Key Quinazoline Intermediate for EGFR-Targeted Synthesis and Impurity Control


4,6-Dichloro-7-methoxyquinazoline (CAS 205584-69-6, molecular formula C9H6Cl2N2O, molecular weight 229.06 g/mol) is a heterocyclic quinazoline derivative featuring chlorine atoms at the 4- and 6-positions and a methoxy group at the 7-position [1]. This substitution pattern confers distinct physicochemical and reactivity properties, positioning it as a critical intermediate in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), notably gefitinib, and as a designated impurity reference standard in gefitinib pharmaceutical development [2][3].

Why Generic Substitution Fails: The Critical Role of 4,6-Dichloro-7-methoxyquinazoline's Precise Substitution Pattern


Simple substitution with other quinazoline intermediates, such as 4,6-dichloroquinazoline or 7-methoxyquinazoline, is not feasible due to the compound's unique 4,6-dichloro-7-methoxy substitution pattern. The 4-chloro group is essential for subsequent nucleophilic aromatic substitution (SNAr) reactions with anilines to install the 4-anilino moiety critical for EGFR inhibitor pharmacophores, while the 6-chloro and 7-methoxy groups are required for downstream functionalization and for maintaining the appropriate physicochemical and pharmacokinetic properties of the final drug candidates [1][2]. Using alternative intermediates would necessitate entirely different synthetic routes, risking lower yields, increased byproducts, and altered biological profiles, thereby failing to meet the stringent specifications for pharmaceutical manufacturing and analytical reference standards [2].

Quantitative Differentiation Evidence for 4,6-Dichloro-7-methoxyquinazoline: Procurement and Selection Data


Purity and Identity Specification for Impurity Reference Standards: 4,6-Dichloro-7-methoxyquinazoline vs. Gefitinib API

As Gefitinib Impurity 45, 4,6-dichloro-7-methoxyquinazoline is produced and certified with high purity (>95-98%) to serve as a reference standard for identifying and quantifying this specific process-related impurity in gefitinib drug substance and product. This is in contrast to the gefitinib active pharmaceutical ingredient (API), which requires a purity of >99.5% [1]. The use of this specific compound with a documented Certificate of Analysis (CoA) enables precise calibration for HPLC/LC-MS methods, a capability not provided by generic quinazoline compounds .

Pharmaceutical Analysis Impurity Profiling Quality Control

Regioselective Reactivity: Differential Nucleophilic Aromatic Substitution of 4,6-Dichloro-7-methoxyquinazoline

The 4-chloro substituent in 4,6-dichloro-7-methoxyquinazoline is significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the 6-chloro substituent, enabling selective functionalization at the 4-position. This regioselectivity is crucial for the efficient synthesis of 4-anilinoquinazoline EGFR inhibitors like gefitinib [1]. In contrast, the parent compound 4,6-dichloroquinazoline lacks the 7-methoxy group, which alters the electronic properties and may affect both the rate and selectivity of SNAr reactions, potentially leading to unwanted side products and lower yields .

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Physicochemical and Hazard Profile: Basis for Safe Handling and Storage Specifications

4,6-Dichloro-7-methoxyquinazoline is classified as a combustible solid with hazard statements indicating skin irritation (H315), eye irritation (H319), and skin sensitization (H317), per GHS classification . Its predicted LogP (XLogP3-AA) is 3.1, indicating moderate lipophilicity, and its predicted boiling point is 343.3±37.0 °C at 760 mmHg [1]. These properties inform appropriate storage (e.g., at -20°C for long-term stability) and handling protocols that differ from non-halogenated or more polar quinazoline analogs .

Chemical Safety Material Storage Lab Logistics

Optimal Application Scenarios for Procuring 4,6-Dichloro-7-methoxyquinazoline


Pharmaceutical Analytical Reference Standard for Gefitinib Impurity Profiling

4,6-Dichloro-7-methoxyquinazoline is indispensable as Gefitinib Impurity 45 in the development and validation of HPLC, UPLC, and LC-MS methods for the quantification of process-related impurities in gefitinib drug substance and finished dosage forms. Its procurement with a Certificate of Analysis (CoA) ensures traceability and regulatory compliance for quality control laboratories in the pharmaceutical industry [1].

Key Synthetic Intermediate for 4-Anilinoquinazoline EGFR Tyrosine Kinase Inhibitors

The compound serves as a crucial building block in the convergent synthesis of gefitinib and related 4-anilinoquinazoline-based kinase inhibitors. Its 4-chloro group enables selective SNAr coupling with 3-chloro-4-fluoroaniline, while the 6-chloro and 7-methoxy groups remain available for subsequent modifications or influence the pharmacokinetic properties of the final drug candidate [2].

Material for Medicinal Chemistry and Chemical Biology Probe Development

Researchers use this scaffold to generate focused libraries of quinazoline derivatives for structure-activity relationship (SAR) studies targeting kinases and other biological pathways. The compound's well-defined reactivity and commercial availability in research quantities (e.g., 50 mg to 500 mg) facilitate rapid exploration of chemical space .

Development of Agrochemical Intermediates

Given its classification as a pesticide intermediate, 4,6-dichloro-7-methoxyquinazoline may also be utilized in the synthesis of novel quinazoline-based agrochemicals with insecticidal or fungicidal properties, expanding its industrial relevance beyond human therapeutics .

Technical Documentation Hub

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